

An In-depth Technical Guide to the Active Ingredients of Dikar Fungicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dikar*

Cat. No.: *B1239507*

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For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Dikar® was a broad-spectrum fungicide and miticide containing two active ingredients: Mancozeb and Dinocap. This technical guide provides a comprehensive overview of these two components, including their chemical properties, mechanisms of action, toxicological profiles, and efficacy. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological studies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity. It is important to note that **Dikar** fungicide is no longer registered for use in many countries.

II. Active Ingredient Profile: Mancozeb

Mancozeb is a dithiocarbamate fungicide with a multi-site inhibitory action, making it effective against a wide range of fungal pathogens and posing a low risk for the development of resistance.^[1]

A. Physicochemical Properties of Mancozeb

Property	Value	Reference
Chemical Name	Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt	
CAS Number	8018-01-7	
Molecular Formula	(C ₄ H ₆ MnN ₂ S ₄) _x (Zn) _y	
Appearance	Greyish-yellow powder	
Odor	Slight sulfurous odor	
Melting Point	Decomposes at 192-204 °C	
Solubility in Water	6.2 mg/L at 25°C	
Vapor Pressure	Negligible	

B. Mechanism of Action: Multi-Site Inhibition

Mancozeb's primary mode of action is the non-specific inhibition of multiple enzymes within fungal cells, primarily through the disruption of enzymes containing sulfhydryl (-SH) groups.^[1] This multi-site activity disrupts various biochemical processes essential for fungal cell survival, including cellular respiration and metabolism. The dithiocarbamate moiety is believed to be the active component, chelating metal ions and inactivating vital enzymes.

Figure 1: Mancozeb's multi-site inhibitory action on fungal enzymes.

C. Toxicological Profile of Mancozeb

The toxicological data for Mancozeb are summarized below.

Endpoint	Value	Species	Reference
Acute Oral LD50	>5000 mg/kg	Rat	
Acute Dermal LD50	>5000 mg/kg	Rabbit	
Chronic Toxicity	Thyroid hyperplasia, effects on nervous system	Rat	
Reproductive/Developmental Toxicity	Adverse effects on male fertility, potential developmental hazard	Rat, Rabbit	
Carcinogenicity	Classified as a probable human carcinogen (due to its metabolite, ETU)		

D. Efficacy of Mancozeb

Mancozeb is effective against a broad spectrum of fungal diseases. The half maximal effective concentration (EC50) values vary depending on the target pathogen.

Fungal Pathogen	EC50 (µg/mL)	Reference
Alternaria solani (Early blight)	1.8	
Phytophthora infestans (Late blight)	2.5	
Venturia inaequalis (Apple scab)	0.5 - 2.0	[2]
Plasmopara viticola (Downy mildew)	1.5	

III. Active Ingredient Profile: Dinocap

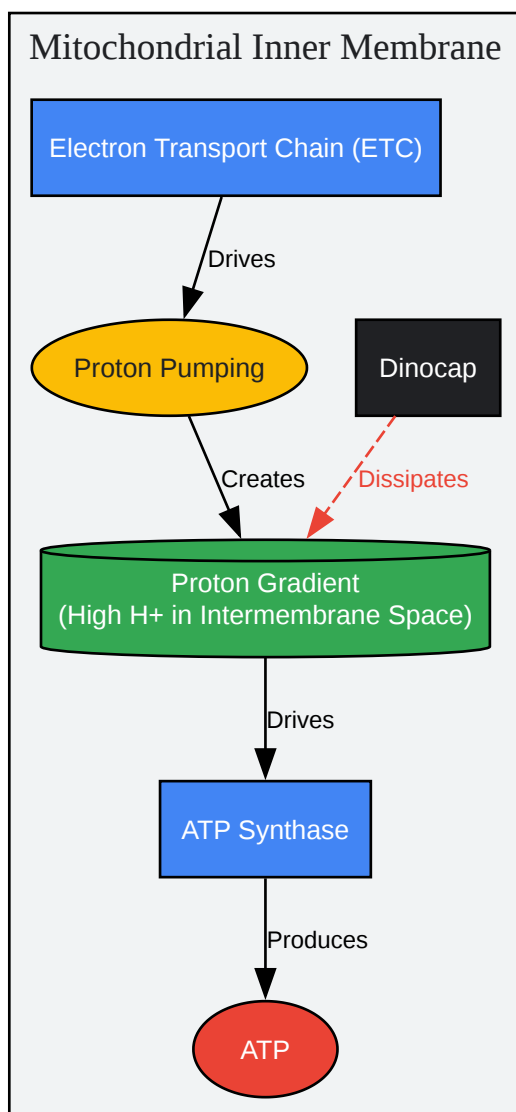
Dinocap is a dinitrophenol fungicide primarily used to control powdery mildew. It also possesses acaricidal (miticidal) properties.

A. Physicochemical Properties of Dinocap

Property	Value	Reference
Chemical Name	2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates	
CAS Number	39300-45-3	
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₆	
Appearance	Dark brown, viscous liquid	
Odor	Not specified	
Boiling Point	138-140 °C at 0.05 mmHg	
Solubility in Water	Practically insoluble	
Vapor Pressure	4 x 10 ⁻⁷ mmHg at 25°C	

B. Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinocap disrupts the production of ATP in fungal mitochondria by uncoupling oxidative phosphorylation. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to produce ATP. This leads to a rapid depletion of cellular energy and ultimately, cell death.



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Figure 2: Dinocap uncoupling oxidative phosphorylation in the mitochondrion.

C. Toxicological Profile of Dinocap

The toxicological data for Dinocap are summarized below.

Endpoint	Value	Species	Reference
Acute Oral LD50	980 mg/kg	Rat	[3]
Acute Dermal LD50	>4700 mg/kg	Rabbit	[3]
Chronic Toxicity	Reduced growth and survival at high doses	Rat	[3]
Reproductive/Developmental Toxicity	Teratogenic effects observed in animal studies	Mouse, Rabbit	[3]
Carcinogenicity	Not classified as a carcinogen	[3]	

D. Efficacy of Dinocap

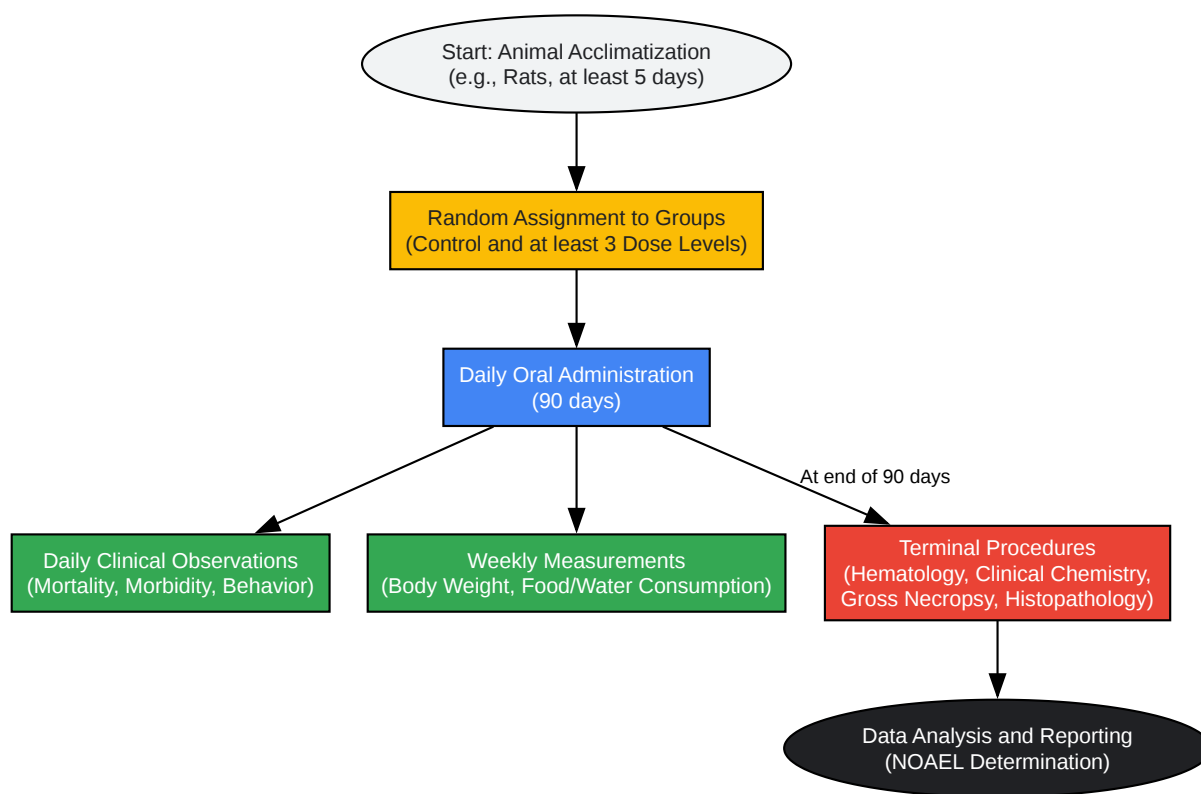
Dinocap is particularly effective against various species of powdery mildew.

Fungal Pathogen	EC50 (µg/mL)	Reference
Podosphaera leucotricha (Apple powdery mildew)	0.1 - 0.5	
Uncinula necator (Grape powdery mildew)	0.2 - 1.0	
Sphaerotheca fuliginea (Cucurbit powdery mildew)	0.5 - 2.5	

IV. Experimental Protocols

The following are summaries of standardized experimental protocols for key toxicological studies, based on OECD Guidelines for the Testing of Chemicals.

A. Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)



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Figure 3: Experimental workflow for a 90-day oral toxicity study.

Methodology:

- **Animal Selection and Acclimatization:** Healthy young adult rodents (typically rats) are acclimatized to laboratory conditions for at least 5 days.[4]
- **Group Formation:** Animals are randomly assigned to a control group and at least three treatment groups. Each group should consist of a sufficient number of animals of each sex. [4]
- **Dose Administration:** The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days. The dose levels are selected to elicit a toxic response but not cause death or severe suffering.[5]

- Observations: Animals are observed daily for clinical signs of toxicity. Detailed observations are recorded weekly.[5]
- Measurements: Body weight and food/water consumption are recorded weekly.[4]
- Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[4]
- Pathology: At the end of the 90-day period, all animals are subjected to a full gross necropsy, and selected organs and tissues are examined histopathologically.[4]
- Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).[6]

B. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

Methodology:

- Animal Mating and Housing: Female animals (typically rats or rabbits) are mated. The day of confirmed mating is designated as gestation day 0.[7]
- Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before scheduled caesarean section.[8]
- Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.[7]
- Terminal Procedures: On the day before expected delivery, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.[7]
- Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[7]
- Data Analysis: The data are analyzed to assess maternal toxicity and developmental effects such as teratogenicity and embryotoxicity.

C. Carcinogenicity Study (Based on OECD Guideline 451)

Methodology:

- **Animal Selection and Lifespan Exposure:** The study is typically conducted in two rodent species (e.g., rats and mice) over a major portion of their lifespan (e.g., 24 months for rats).
[9]
- **Dose Selection and Administration:** At least three dose levels and a concurrent control group are used. The highest dose should produce minimal toxicity without significantly altering the normal lifespan. The test substance is usually administered in the diet.[6]
- **In-life Observations:** Animals are observed daily for signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.[10]
- **Pathology:** A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[10]
- **Data Analysis:** The incidence of tumors in the treated groups is compared to the control group to assess the carcinogenic potential of the substance.[11]

V. Conclusion

Dikar fungicide's efficacy was derived from the distinct and complementary modes of action of its active ingredients, Mancozeb and Dinocap. Mancozeb provides broad-spectrum, multi-site protection, while Dinocap offers targeted control of powdery mildews through a specific metabolic disruption. The technical data presented in this guide, including physicochemical properties, detailed toxicological profiles, and standardized experimental protocols, offer a comprehensive resource for researchers and professionals in the fields of drug development and chemical safety assessment. The discontinuation of **Dikar** in many regions underscores the importance of ongoing toxicological evaluation and the development of safer alternatives in crop protection.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Active Ingredients of Dikar Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239507#what-are-the-active-ingredients-in-dikar-fungicide]

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